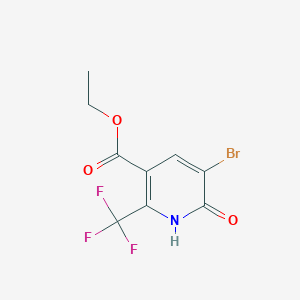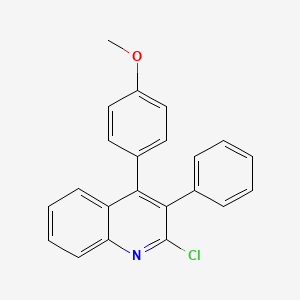
9-Phenethyl-1H-purin-6(9H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Phenethyl-1H-purin-6(9H)-one is a purine derivative, which is a class of heterocyclic aromatic organic compounds Purines are fundamental to numerous biochemical processes, making them crucial in scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenethyl-1H-purin-6(9H)-one typically involves the alkylation of a purine derivative. One common method starts with commercial N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide. The process uses an acid-catalyzed phase transfer catalysis (PTC) to produce selective alkylation at the 9 position of the guanine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of phase transfer catalysis and selective alkylation are likely employed on a larger scale, with optimizations for yield and purity.
化学反应分析
Types of Reactions
9-Phenethyl-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.
科学研究应用
9-Phenethyl-1H-purin-6(9H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to nucleic acids and their interactions.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals
作用机制
The mechanism of action of 9-Phenethyl-1H-purin-6(9H)-one involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit specific enzymes involved in nucleic acid metabolism, thereby affecting cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
2-Amino-1,9-dihydro-6H-purin-6-one: Another purine derivative with similar structural features.
9-(2-Deoxypentofuranosyl)-1,9-dihydro-6H-purin-6-one: A nucleoside analog with applications in antiviral research.
Uniqueness
9-Phenethyl-1H-purin-6(9H)-one is unique due to its phenethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for research and development .
属性
CAS 编号 |
34396-75-3 |
|---|---|
分子式 |
C13H12N4O |
分子量 |
240.26 g/mol |
IUPAC 名称 |
9-(2-phenylethyl)-1H-purin-6-one |
InChI |
InChI=1S/C13H12N4O/c18-13-11-12(14-8-15-13)17(9-16-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,14,15,18) |
InChI 键 |
OLVVTFHJEZZWQA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCN2C=NC3=C2N=CNC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B8798389.png)






